7-(+/-)-Methyl-estra-4-ene-3,17-dione
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Overview
Description
7-(+/-)-Methyl-estra-4-ene-3,17-dione is a synthetic steroidal compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(+/-)-Methyl-estra-4-ene-3,17-dione typically involves multiple steps starting from simpler steroidal precursors. One common method involves the methylation of estra-4-ene-3,17-dione at the 7th position. This can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are crucial to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-(+/-)-Methyl-estra-4-ene-3,17-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation or other substitution reactions can be performed to introduce new substituents at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
7-(+/-)-Methyl-estra-4-ene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studies often focus on its effects on cellular processes and its potential as a tool for understanding steroid hormone action.
Medicine: Research explores its potential therapeutic uses, including its role in hormone replacement therapy and its effects on various physiological systems.
Industry: It may be used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 7-(+/-)-Methyl-estra-4-ene-3,17-dione involves its interaction with steroid hormone receptors. It can bind to androgen or estrogen receptors, modulating their activity and influencing gene expression. This interaction can affect various cellular pathways, leading to changes in cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring estrogen with similar structural features.
Testosterone: A naturally occurring androgen with a similar steroid nucleus.
Nandrolone: A synthetic anabolic steroid with structural similarities.
Uniqueness
7-(+/-)-Methyl-estra-4-ene-3,17-dione is unique due to its specific methylation at the 7th position, which can influence its biological activity and receptor binding affinity. This structural modification can result in distinct pharmacological properties compared to other similar steroids.
Properties
Molecular Formula |
C19H26O2 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11?,14-,15+,16-,18+,19-/m0/s1 |
InChI Key |
IHFREKJAIFEZMQ-YUCZGNSFSA-N |
Isomeric SMILES |
CC1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C |
Canonical SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.